5-(4-Methylphenyl)-1,2,4-triazin-3-amine
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Overview
Description
5-(4-Methylphenyl)-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.218. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
5-(4-Methylphenyl)-1,2,4-triazin-3-amine and its derivatives have been explored for their antimicrobial activities. Studies reveal that certain synthesized derivatives exhibit good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Chemical Reactivity and Amination Studies
Research has been conducted on the amination of 1,2,4-triazines, including the 5-(4-Methylphenyl) variant, showing that amination leads to the formation of 3-amino-1,2,4-triazines. The reactions and by-products depend on the specific substituents and conditions used (Rykowski & Plas, 1982).
Role in Heterocyclic Chemistry
The compound has relevance in heterocyclic chemistry, particularly in the synthesis and study of various derivatives. For instance, the methylation of 5,6-Dimethyl-1,2,4-triazin-3-amine and related compounds has been extensively studied, providing insights into the reactivity and properties of such systems (Jacobsen & Jonge, 1987).
Synthesis of Novel Derivatives
Innovative methods have been developed for synthesizing novel derivatives of 1,2,4-triazines, including this compound. These methodologies facilitate the creation of compounds with potential biological activities and diverse applications (Dolzhenko et al., 2008).
Applications in Organic Synthesis
The compound is also significant in organic synthesis, acting as a precursor or intermediate in the synthesis of various heterocyclic compounds. Its reactivity under different conditions has been a subject of study, contributing to the development of new synthetic routes (Starnovskaya et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific enzymes or proteins in the parasites causing these diseases, inhibiting their growth and proliferation.
Mode of Action
This could involve binding to the active site of an enzyme, altering its function, and disrupting essential biochemical processes within the parasite .
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycle of parasites, disrupting essential biochemical processes . The downstream effects of this disruption could include impaired growth and reproduction of the parasites, leading to their eventual death.
Result of Action
Based on the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound likely leads to the death of the parasites, thereby alleviating the diseases .
Properties
IUPAC Name |
5-(4-methylphenyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-2-4-8(5-3-7)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRECBXKODHBXNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.